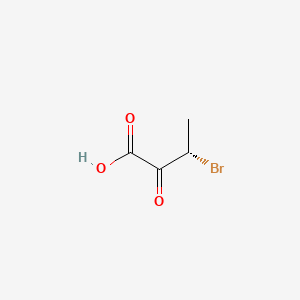

2-Keto-3-bromobutyrate

Description

Contextualization of Alpha-Keto Acid Analogs in Biochemical Investigations

Alpha-keto acid analogs, structural mimics of endogenous α-keto acids like pyruvate (B1213749) and α-ketoglutarate, are indispensable tools in biochemical and metabolic research. These analogs can replace their natural counterparts in the diet and are metabolized within tissues such as the liver and muscle. Current time information in Bangalore, IN.wikipedia.org By introducing subtle modifications to the chemical structure, scientists can probe the intricacies of metabolic pathways, enzyme mechanisms, and cellular transport processes. For instance, studies using various alpha-keto acid analogs have been crucial in understanding amino acid synthesis, nitrogen balance, and the metabolic alterations in disease states. wikipedia.orgnih.gov Their ability to participate in or inhibit specific enzymatic reactions allows researchers to dissect complex biological systems, revealing the roles of individual enzymes and the flow of metabolites through pathways like the tricarboxylic acid (TCA) cycle. Current time information in Bangalore, IN.nih.gov

Significance of Halogenated Alpha-Keto Acids as Mechanistic Probes

The introduction of a halogen atom, such as bromine, onto an alpha-keto acid scaffold creates a highly valuable mechanistic probe. Halogenated alpha-keto acids are a class of reactive compounds that can act as affinity labels or mechanism-based inactivators for specific enzymes. nih.govnih.gov The halogen serves as a good leaving group, while the keto and carboxylate functionalities guide the molecule to the active site of an enzyme that normally binds a natural alpha-keto acid. Once positioned in the active site, the halogenated analog can form a covalent bond with a nearby nucleophilic amino acid residue, leading to irreversible inactivation. nih.govnih.gov This process of affinity labeling allows for the identification of critical active site residues and provides profound insights into the enzyme's catalytic mechanism. nih.govbenthamscience.com 2-Keto-3-bromobutyrate, as a halogenated analog of pyruvate, exemplifies such a probe. nih.gov

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its utility as a specific and stereoselective probe for enzymes that process pyruvate. A significant area of investigation is its use in inactivating and studying pyruvate-dependent lyases and dehydrogenase complexes. nih.govnih.gov As a chiral molecule, it offers the advantage of probing the stereochemical constraints of enzyme active sites. nih.gov Beyond its biochemical applications, the reactive nature of this compound makes it a potentially useful building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic molecules. wikipedia.orgnih.gov Future research may further exploit its dual reactivity—interaction with biological macromolecules and participation in chemical synthesis—to develop novel bioactive compounds or advanced chemical tools.

Structure

3D Structure

Properties

CAS No. |

71183-36-3 |

|---|---|

Molecular Formula |

C4H5BrO3 |

Molecular Weight |

180.98 g/mol |

IUPAC Name |

(3S)-3-bromo-2-oxobutanoic acid |

InChI |

InChI=1S/C4H5BrO3/c1-2(5)3(6)4(7)8/h2H,1H3,(H,7,8)/t2-/m0/s1 |

InChI Key |

YQKNRMUYNFVEGP-REOHCLBHSA-N |

SMILES |

CC(C(=O)C(=O)O)Br |

Isomeric SMILES |

C[C@@H](C(=O)C(=O)O)Br |

Canonical SMILES |

CC(C(=O)C(=O)O)Br |

Other CAS No. |

71183-36-3 |

Synonyms |

2-keto-3-bromobutyrate |

Origin of Product |

United States |

Synthetic Methodologies for 2 Keto 3 Bromobutyrate and Its Analogs in Research

Chemoenzymatic Synthetic Routes to Stereoisomers and Derivatives of 2-Keto-3-bromobutyrate

Chemoenzymatic synthesis offers a powerful approach to producing stereochemically defined isomers of this compound and its derivatives. This methodology leverages the high selectivity of enzymes for specific transformations, which is often difficult to achieve through conventional chemical means.

A notable example involves the use of pyruvate (B1213749) lyases. Research has shown that 2-keto-3-deoxygluconate-6-P aldolase (B8822740) from Pseudomonas putida is inactivated by one of the chiral forms of 2-keto-(3RS)-3-bromobutyric acid. nih.gov This inactivation process exhibits saturation kinetics and is competitive with the natural substrate, pyruvate, indicating that the reaction occurs at the enzyme's catalytic site. nih.gov

Crucially, the enzyme selectively detritiates only one of the two optical isomers of (3RS)-[3-³H]bromoketobutyrate. nih.gov The isomer that undergoes this enzymatic detritiation is the same one that alkylates and inactivates the enzyme. nih.gov Through analysis of the degradation products, the specific chiral form that interacts with the enzyme was identified as 2-keto-(3S)-3-bromobutyrate. nih.gov This demonstrates that the enzyme catalyzes protonation of the re face at the C-3 position of the enzyme-reagent eneamine intermediate. nih.gov Such specific interactions make bromoketobutyrate a useful chiral probe for investigating the stereochemical constraints of the active sites of pyruvate-specific lyases. nih.gov

Ene-reductases from the 'Old Yellow Enzyme' family represent another class of enzymes with significant potential in the synthesis of chiral butyrate (B1204436) derivatives. nih.gov These flavoproteins catalyze the asymmetric reduction of α,β-unsaturated compounds, offering a route to various enantiopure products. nih.gov While not directly synthesizing this compound, their ability to produce chiral building blocks, such as specific stereoisomers of γ-butyrolactone, highlights the broader applicability of enzymatic methods in generating precursors for more complex butyrate derivatives. nih.gov

The integration of enzymatic steps with traditional organic synthesis, known as chemoenzymatic cascades, allows for the efficient construction of complex molecules with high stereocontrol. acs.org For instance, a two-step chemoenzymatic synthesis, famously dubbed the “Cetus process,” has been used to produce valuable chiral intermediates. thieme-connect.de Such multi-step one-pot cascades are increasingly employed to generate specific stereoisomers of functionalized molecules. nih.gov

Organic Synthesis Approaches for this compound Precursors and Modified Structures

Organic synthesis provides a versatile toolkit for the preparation of this compound precursors and structurally modified analogs. These methods allow for the systematic introduction of the required functional groups and the construction of the carbon skeleton.

Utilization of 2-Bromobutyrate (B1202233) Esters in Research Synthesis

Esters of 2-bromobutyric acid, such as methyl 2-bromobutyrate and ethyl 2-bromobutyrate, are key starting materials in the synthesis of various organic compounds. chemicalbook.comlookchem.comevitachem.com These haloesters are reactive intermediates that can participate in a range of chemical transformations.

Key Reactions and Applications:

Reformatsky Reaction: Methyl 2-bromobutyrate is frequently used in the Reformatsky reaction. For example, its reaction with 5-methoxy-1-indanone (B147253) produces a racemic indene (B144670) ester, and with α,α-dichloromethyl methyl ether in the presence of zinc dust, it yields (E)-2-methoxymethylene-butyric acid methyl ester. chemicalbook.comlookchem.comsigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP): Ethyl 2-bromobutyrate serves as an effective initiator in the ATRP of various monomers, such as lauryl methacrylate (B99206) and methyl methacrylate. evitachem.com The bromine atom is the transferable group that facilitates controlled polymerization, influencing the molecular weight and polydispersity of the resulting polymers. evitachem.com

Nucleophilic Substitution: The bromine atom in 2-bromobutyrate esters is susceptible to nucleophilic attack. For instance, reaction with hydroxide (B78521) ions can lead to the formation of 2-bromobutyric acid and the corresponding alcohol. evitachem.com

Synthesis of α-Nitro Esters: Ethyl α-bromobutyrate can be converted to ethyl α-nitrobutyrate by reaction with sodium nitrite (B80452) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.org Phloroglucinol is often added to prevent the formation of byproducts. orgsyn.org

Properties of Common 2-Bromobutyrate Esters:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Methyl 2-bromobutyrate | 3196-15-4 | C₅H₉BrO₂ | 181.03 | 137-138 (at 50 mmHg) | 1.573 |

| Ethyl 2-bromobutyrate | 533-68-6 | C₆H₁₁BrO₂ | 195.05 | 176-178 | 1.394 |

Data sourced from multiple chemical suppliers and databases. lookchem.comsigmaaldrich.com

Strategies for Introducing Halogen and Keto Functionalities

The introduction of halogen and keto groups onto a butyrate framework is a key challenge in the synthesis of this compound. Various strategies have been developed to achieve this transformation.

One common approach involves the bromination of a β-keto ester precursor. The methylene (B1212753) group situated between the two carbonyl groups of a β-keto ester is acidic and can be readily deprotonated to form an enolate, which can then react with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to introduce the bromine atom at the α-position (which corresponds to the 3-position of the final butyrate derivative).

Another strategy involves the oxidation of a corresponding brominated alcohol. For example, a 3-bromo-2-hydroxybutyrate ester could be oxidized using a variety of reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to yield the desired this compound.

The regioselective synthesis of related compounds, such as ω-bromo-3-ketosulfones and ω-bromo-3-ketonitriles, has been achieved through a 'ring-closing/ring-opening' strategy. researchgate.net This method involves the cyclization of dianions of 3-ketosulfones or 3-ketonitriles with bifunctional electrophiles, followed by cleavage of the resulting heterocyclic ring to yield the desired functionalized product. researchgate.net While not directly applied to this compound, this approach demonstrates the creative strategies employed to control the placement of functional groups in complex molecules.

Furthermore, the introduction of fluorine, another halogen, into β-keto esters to create C-F quaternary stereogenic centers has been extensively studied. escholarship.org These methods often rely on electrophilic fluorinating reagents and can be catalyzed by chiral catalysts to achieve high enantioselectivity, highlighting advanced strategies for halogenation in complex systems. escholarship.org

Development of Labeled this compound for Mechanistic Elucidation (e.g., Isotopic Labeling)

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of labeled this compound, for instance with isotopes of hydrogen (deuterium, tritium) or carbon (¹³C), allows researchers to trace the fate of specific atoms during a chemical or biological process.

A prime example of this is the use of (3RS)-[3-³H]bromoketobutyrate to probe the mechanism of 2-keto-3-deoxygluconate-6-P aldolase. nih.gov By monitoring the release of tritium (B154650) from the labeled substrate, researchers were able to demonstrate that the enzyme catalyzes a detritiation reaction. nih.gov This catalytic detritiation, coupled with the inactivation of the enzyme, provided strong evidence that both processes occur at the same active site. nih.gov The stereospecificity of the detritiation further allowed for the assignment of the absolute configuration of the reactive isomer as (3S). nih.gov

The synthesis of such labeled compounds often requires modification of existing synthetic routes to incorporate the isotope at a specific position. For example, to introduce tritium at the C-3 position, one might start with a precursor that can be stereoselectively reduced with a tritiated reducing agent, or undergo a base-catalyzed exchange reaction in the presence of tritiated water.

The development of isotope-coded derivatization reagents is another powerful strategy for the analysis of carbonyl-containing compounds. researchgate.net For example, Girard-type reagents can be synthesized with isotopic labels (e.g., deuterium) to create isobaric mass tags. researchgate.net When these reagents react with aldehydes or ketones, they form derivatives that can be distinguished by mass spectrometry, facilitating quantitative analysis and the discovery of new metabolites. researchgate.net While not a direct synthesis of labeled this compound, this technique highlights the importance of isotopic labeling in the broader field of carbonyl compound analysis.

Synthesis and Chemical Reactivity of 2 Keto 3 Bromobutyrate

Common Synthetic Routes (e.g., bromination of ethyl acetoacetate (B1235776) followed by hydrolysis)

A common and logical synthetic pathway to 2-Keto-3-bromobutyrate involves a two-step process starting from a readily available β-keto ester, such as ethyl 2-oxobutanoate (B1229078) (ethyl α-ketobutyrate).

α-Bromination: The first step is the selective bromination at the α-position to the ketone (the C3 position). This can be achieved using a standard brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. This reaction yields the intermediate, ethyl 3-bromo-2-oxobutanoate. nih.gov

Ester Hydrolysis: The second step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically accomplished under acidic or basic conditions, followed by neutralization, to yield the final product, 3-bromo-2-oxobutanoic acid.

Stability and Storage Considerations

As an α-haloketone, this compound is an electrophilic and reactive molecule. nih.gov Its stability is limited, particularly in the presence of nucleophiles, bases, or moisture. Over time, it may be prone to decomposition or self-reaction. For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible substances like strong bases or nucleophiles, to minimize degradation. acs.org

Reactivity Profile (e.g., with nucleophiles)

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. wikipedia.org The adjacent electron-withdrawing ketone group significantly enhances the reactivity of the C-Br bond towards nucleophilic substitution, typically via an Sₙ2 mechanism. thieme-connect.comnumberanalytics.com

Key reactive sites include:

The α-Carbon (C3): This is the primary site for attack by a wide range of nucleophiles (e.g., amines, thiolates, carboxylates), resulting in the displacement of the bromide ion. nih.govthieme-connect.com

The Ketone Carbonyl (C2): This site can also be attacked by strong nucleophiles.

The α'-Protons (C3-H): In the presence of a strong base, deprotonation can occur, leading to the formation of an enolate, which can participate in other reactions. nih.govthieme-connect.com

This versatile reactivity makes the compound a useful precursor for synthesizing more complex molecules. wikipedia.org

Molecular and Cellular Research Applications of 2 Keto 3 Bromobutyrate

Studies in Prokaryotic and Eukaryotic Model Systems

Research utilizing 2-Keto-3-bromobutyrate has spanned both prokaryotic and eukaryotic model organisms, providing insights into fundamental enzymatic processes.

In the prokaryotic realm, studies have focused on organisms like Pseudomonas putida. Research has demonstrated that this compound can inactivate the enzyme 2-keto-3-deoxygluconate-6-phosphate aldolase (B8822740) in this bacterium. nih.gov This inactivation is specific to one of the chiral forms of the compound, 2-keto-(3S)-3-bromobutyrate. nih.gov This specificity makes it a useful tool for probing the stereochemical constraints of enzyme active sites. nih.gov Additionally, the compound has been used in enzymatic conversion methods to produce L-β-Haloalanine, an amino acid with biological activity, using enzymes from microorganisms like those of the genus Bacillus. google.com

Eukaryotic systems have also been employed to study the effects of related compounds. For instance, research on the photobiocatalytic asymmetric reduction of ketones has utilized various eukaryotic microalgae (chlorophyta) and fungi. mdpi.com While not directly studying this compound, this research highlights the use of whole-cell eukaryotic systems to understand the metabolism of keto compounds. mdpi.com Furthermore, patent literature describes the use of both prokaryotic (like E. coli) and eukaryotic cells (such as yeast, insect, and mammalian cells) as hosts for producing proteins and peptides that could potentially interact with or be modified by reactive compounds like this compound. epo.orggoogle.com

The following table summarizes the use of this compound and related compounds in different model systems:

Elucidation of Molecular Targets and Ligand-Binding Mechanisms

A significant application of this compound in molecular research is the identification and characterization of its molecular targets, primarily enzymes, and the mechanisms by which it binds to them.

The primary mechanism of action for this compound is as an enzyme inhibitor. nih.gov It functions as a pyruvate (B1213749) analog and can compete with pyruvate for binding to the active site of enzymes. nih.gov In the case of 2-keto-3-deoxygluconate-6-P aldolase from Pseudomonas putida, the inactivation process exhibits saturation kinetics, indicating a specific binding interaction. nih.gov The compound alkylates the catalytic site of the enzyme. nih.gov A kinetic analysis suggests that both catalysis (detritiation of a labeled form of the compound) and inactivation occur at the same protein site. nih.gov

The chirality of this compound is crucial for its interaction with enzymes. Only the 2-keto-(3S)-3-bromobutyrate enantiomer is active against the aldolase from P. putida, highlighting the stereospecificity of the enzyme's active site. nih.gov This specificity allows it to be used as a chiral probe to understand the three-dimensional constraints of enzyme active sites that bind pyruvate. nih.gov

While direct studies on a wide range of molecular targets for this compound are limited, research on similar α-keto acids and brominated compounds provides a framework for its potential interactions. For instance, other 2-oxoesters have been identified as potent and selective inhibitors of enzymes like cytosolic group IVA phospholipase A2. escholarship.org These compounds often work by interacting with the enzyme's active site. escholarship.org Similarly, various compounds containing a keto group are known to inhibit enzymes like histone deacetylases (HDACs) and fatty acid amide hydrolase. google.combeilstein-journals.orgbeilstein-journals.org

The following table details the known and potential molecular targets and binding mechanisms of this compound and related compounds:

Utilization in Metabolomics and Proteomics Research to Trace Biochemical Fates

The application of this compound in metabolomics and proteomics is aimed at tracing its biochemical fate and understanding its impact on cellular pathways.

In metabolomics, the focus is on identifying and quantifying the metabolites produced from the breakdown or transformation of this compound. For example, the inactive isomer of this compound degrades to L-lactate. nih.gov The study of branched-chain keto-acids, a class to which this compound belongs, is significant in metabolomics research, particularly in the context of metabolic diseases. nih.gov Nontargeted metabolomics approaches have been used to identify biomarkers, including various keto-acids, for conditions like type 2 diabetes. nih.gov While not specifically tracing this compound, these studies establish the methodologies that could be applied to track its metabolic products.

In the realm of proteomics, research would involve identifying the proteins that are modified by this compound. Due to its reactive nature, particularly the bromine atom and the keto group, it can form covalent bonds with proteins, a process known as alkylation. nih.gov This property can be exploited to identify protein targets. By using a tagged version of this compound, researchers could potentially isolate and identify the proteins it binds to, providing a snapshot of its interactome within a cell. This approach is conceptually similar to activity-based protein profiling.

The use of isotopically labeled versions of the compound, such as with tritium (B154650) (³H), has been demonstrated to trace its catalytic processing by enzymes. nih.gov This technique allows for a quantitative analysis of the rate of enzymatic reaction and inactivation. nih.gov

The following table summarizes the applications of this compound in metabolomics and proteomics:

Advanced Analytical Methodologies for 2 Keto 3 Bromobutyrate Research

Spectroscopic Techniques for Investigating Reaction Intermediates (e.g., Kinetic Isotopic Effects)

Spectroscopic methods are indispensable for elucidating the transient species and intermediates that form during reactions involving 2-keto-3-bromobutyrate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural details of molecules. rsc.org Mass spectrometry is another powerful tool for identifying reaction intermediates. watsonlaserlab.com

A key approach in studying reaction mechanisms is the use of the Kinetic Isotope Effect (KIE) . annualreviews.orgunam.mx This effect is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. unam.mx The magnitude of the KIE can provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction. gmu.edu

In the context of this compound, a primary KIE can be observed by substituting a hydrogen atom at a reactive position with deuterium. unam.mx The difference in zero-point energy between a C-H and a C-D bond means that more energy is required to break the C-D bond, resulting in a slower reaction rate. unam.mx By measuring the rates of reaction for the normal and deuterated compound (kH/kD), researchers can determine if the C-H bond is broken in the rate-limiting step. gmu.edu For example, a significant kH/kD ratio greater than 1 (a "normal" KIE) would suggest that the cleavage of this bond is a critical part of the reaction's slowest step. gmu.edu

Research on the enzyme 2-keto-3-deoxygluconate-6-phosphate aldolase (B8822740) from Pseudomonas putida demonstrated the use of a tritiated form of this compound, (3RS)-[3-3H]bromoketobutyrate, to probe the enzyme's active site. nih.gov The catalytic detritiation of the molecule during enzyme inactivation provided evidence that both catalysis and inactivation occur at the same catalytic site. nih.gov This study also revealed that the enzyme specifically acts on only one of the two optical isomers of bromoketobutyrate. nih.gov

Table 1: Spectroscopic Data for a Related Keto Ester

| Technique | Data |

| IR (liquid film) cm⁻¹ | 3100 (w), 2970 (m), 1730 (s), 1680 (s), 1630 (m), 940 (m) |

| ¹H NMR (CDCl₃) δ | 1.25 (t, 3 H, J = 7.1), 1.75–2.11 (m, 5 H), 2.35 (t, 2 H, J = 6.8), 2.76 (t, 2 H, J = 7.1), 4.13 (q, 2 H, J = 7.1), 5.77 (br, s, 1 H), 5.96 (s, 1 H) |

| ¹³C NMR (CDCl₃) δ | 13.9, 17.2, 19.3, 33.0, 36.0, 59.9, 124.1, 144.1, 172.7, 200.6 |

| This table presents data for a related keto ester, ethyl 6-methyl-6-oxo-6-heptenoate, to illustrate typical spectroscopic values. orgsyn.org |

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Due to the chiral nature of this compound, which can exist as different stereoisomers (enantiomers and diastereomers), chromatographic separation is essential for isolating and purifying the specific isomer of interest. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. unipa.it

Chiral HPLC, which employs a chiral stationary phase (CSP), is particularly effective for separating enantiomers. unipa.it The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. unipa.it The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation. unipa.it For instance, Daicel Chiralpak columns are frequently used for the separation of enantiomers. unipa.it

In addition to HPLC, Gas Chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile derivatives of stereoisomers. google.com

Purity assessment of this compound is crucial to ensure the reliability of research findings. Thin-Layer Chromatography (TLC) is a simple and rapid method for preliminary purity checks. orgsyn.org For more rigorous purity determination, HPLC and GC are the methods of choice, providing quantitative data on the purity of the compound and the presence of any impurities. orgsyn.orgunipa.it

Table 2: Example of Chromatographic Conditions for Chiral Separation

| Parameter | Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Daicel Chiralpak IA |

| Mobile Phase | i-hexane/i-propanol 95:5 + 0.1% HNEt2 |

| Detection | UV |

| This table provides an example of conditions used for the preparative chiral HPLC separation of a bicyclic pyrrolidine (B122466) analog, demonstrating a common approach for resolving enantiomers. unipa.it |

Quantitative Analysis of this compound in Complex Research Matrices

Quantifying this compound in complex matrices, such as cell lysates or reaction mixtures, presents analytical challenges due to the presence of numerous other components. nih.gov HPLC and GC are the primary techniques used for such quantitative analysis. google.com

For accurate quantification, a calibration curve is typically generated using standards of known concentrations of this compound. The peak area or height of the analyte in the sample is then compared to the calibration curve to determine its concentration.

Sample preparation is a critical step to remove interfering substances from the matrix before chromatographic analysis. This may involve techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or protein precipitation. The choice of sample preparation method depends on the nature of the matrix and the analyte.

In studies involving enzymatic reactions, it is often necessary to monitor the concentration of this compound over time to determine reaction kinetics. nih.gov This can be achieved by taking aliquots of the reaction mixture at different time points, stopping the reaction, and then analyzing the concentration of the substrate or product by HPLC or GC.

Computational and Theoretical Studies of 2 Keto 3 Bromobutyrate

Molecular Docking and Dynamics Simulations of Enzyme-2-Keto-3-bromobutyrate Complexes

Molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and understanding how 2-keto-3-bromobutyrate and its analogs interact with enzyme active sites. ucsd.eduresearchgate.net These computational methods predict the preferred binding orientation of a ligand to a protein and simulate the complex's behavior over time, revealing key interactions and conformational changes. ucsd.edumdpi.com

A notable example involves the interaction of this compound with 2-keto-3-deoxygluconate-6-P aldolase (B8822740) from Pseudomonas putida. nih.gov Experimental studies, which form the basis for computational models, showed that the compound acts as an inactivator of this enzyme, exhibiting saturation kinetics that suggest a specific binding interaction at the catalytic site. nih.gov The inactivation was found to be competitive with the natural substrate, pyruvate (B1213749). nih.gov A key finding from kinetic analysis is that the enzyme is stereospecific, interacting exclusively with the 2-keto-(3S)-3-bromobutyrate enantiomer. nih.gov This specific isomer both undergoes catalysis (detritiation) and alkylates the active site, leading to inactivation. nih.gov

MD simulations on similar enzyme-inhibitor complexes have shown that ligand binding can induce significant conformational changes, such as the closure of flexible loops over the active site to shield the reaction from the solvent. researchgate.net For instance, simulations of cyclooxygenase-2 (COX-2) with benzofuran (B130515) inhibitors revealed that subtle differences in inhibitor structure led to variations in the mobility of key residues and the strength of hydrogen bonding and electrostatic interactions with amino acids like Arg120, Tyr355, and Arg513. ucsd.edu In silico docking of 3-bromopyruvate (B3434600), a close analog of this compound, with key metabolic enzymes has also been used to predict binding affinity and identify critical molecular interactions, providing a framework for designing more potent therapeutic agents. nih.gov

These simulations provide a detailed map of the binding pocket, highlighting the residues crucial for catalysis and inhibition. The insights are vital for the rational design of new, more effective enzyme inhibitors based on the this compound scaffold.

Table 1: Kinetic and Interaction Data for this compound with P. putida Aldolase

| Parameter | Value / Observation | Source |

|---|---|---|

| Enzyme | 2-keto-3-deoxygluconate-6-P aldolase | nih.gov |

| Interaction Type | Inactivation (alkylation) and catalysis | nih.gov |

| Kinetics | Saturation kinetics, competitive with pyruvate | nih.gov |

| Minimal Inactivation Half-time | 4 minutes | nih.gov |

| Half-saturating Concentration | 2 mM | nih.gov |

| Specific Chiral Form | 2-keto-(3S)-3-bromobutyrate | nih.gov |

| Stereochemical Outcome | Protonation of the re face at C-3 of the enzyme-reagent eneamine | nih.gov |

Quantum Mechanical Calculations for Elucidating Reaction Mechanisms

Quantum mechanical (QM) and hybrid QM/molecular mechanics (QM/MM) calculations are essential for elucidating the detailed electronic mechanisms of enzyme-catalyzed reactions. acs.orgresearchgate.net These methods can model bond-breaking and bond-forming events, map reaction energy profiles, and identify the structures of transient intermediates and transition states. acs.orgresearchgate.net

For a reaction involving this compound, a QM/MM study would typically define a QM region comprising the substrate and the key active site residues directly involved in the chemical transformation. The rest of the enzyme and solvent would be treated with a less computationally expensive molecular mechanics (MM) force field. researchgate.net This approach allows for an accurate description of the electronic changes during the reaction while accounting for the structural and electrostatic influence of the entire protein environment.

The application of such methods can distinguish between different proposed reaction mechanisms. acs.org For example, in the case of the P. putida aldolase, QM calculations could model the formation of the Schiff base intermediate between pyruvate (or its analog, this compound) and an active site lysine (B10760008) residue. nih.gov Subsequent steps, such as the proton abstraction from the methyl group to form an enamine, the nucleophilic attack, and the final alkylation event, can be modeled to calculate activation energy barriers. acs.org This helps identify the rate-determining step of both the catalytic turnover and the inactivation process. acs.org The accuracy of these calculations is highly dependent on the level of theory and basis set used, with methods like Density Functional Theory (DFT) providing a good balance of accuracy and computational cost for many enzymatic systems. researchgate.netpeerj.com

Studies on related enzymatic reactions show that QM/MM can reveal how the enzyme stabilizes the transition state, for example, through specific hydrogen bonds or electrostatic interactions, thereby explaining its catalytic power and specificity. researchgate.netscience.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry and drug design. They aim to identify the relationships between the chemical structure of a compound and its biological activity. mdpi.com

For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogs. Modifications could be made to various parts of the molecule, such as:

The alkyl chain: Altering its length or branching to probe the size and nature of the enzyme's binding pocket.

The bromine atom: Replacing it with other halogens (F, Cl, I) or different leaving groups to modulate reactivity.

The keto and carboxylate groups: Esterifying the carboxylate or modifying the keto group to investigate their roles in binding and catalysis.

For instance, studies on other α-keto acid inhibitors have shown that the potency and selectivity can be dramatically altered by changing the lipophilic chain attached to the core scaffold. nih.govescholarship.org

QSAR modeling takes this a step further by using statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured biological activity. mdpi.combiointerfaceresearch.com A typical QSAR workflow includes descriptor calculation, feature selection, model development using techniques like multiple linear regression or machine learning, and rigorous validation. mdpi.comtoxicology.org A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. mdpi.comnih.gov While specific QSAR models for this compound are not widely published, the principles have been successfully applied to structurally related inhibitors, demonstrating the potential of this approach. nih.govmdpi.com

Table 2: Hypothetical SAR Insights for this compound Derivatives

| Modification Site | Structural Change | Potential Impact on Activity | Rationale / Analogy |

|---|---|---|---|

| C3 Position | Replace Br with Cl | Decreased reactivity | C-Cl bond is stronger than C-Br bond |

| Carboxylate | Convert to methyl ester | Reduced binding affinity | Loss of ionic interaction with cationic residues in the active site |

| C4 Position | Add a methyl group | Increased steric hindrance | May disrupt optimal positioning in a constrained active site |

Bioinformatic Analysis of Putative Metabolic Enzymes and Pathways

Bioinformatics provides the tools to mine genomic and proteomic databases to identify genes and proteins potentially involved in the metabolism of specific compounds. This approach can uncover novel enzymes and metabolic pathways. nih.gov

A key example is the identification of a nonphosphorylating L-fucose metabolism pathway in the anaerobic bacterium Veillonella ratti. nih.gov Bioinformatic analysis of its genome revealed a gene cluster containing a putative aldolase. Through biochemical screening, this enzyme was characterized as an L-2-keto-3-deoxyfuconate (L-KDF) aldolase, which cleaves its substrate into pyruvate and L-lactaldehyde. nih.gov This enzyme belongs to a superfamily of aldolases that act on 2-keto-3-deoxysugar acids, compounds structurally related to this compound. nih.gov

Further comparative and bioinformatic analysis of such enzymes has revealed that substrate specificity is often determined by a few key residues in the active site. nih.gov For example, the stereospecificity for the hydroxyl group at the C4 position of the substrate in these aldolases often correlates with the presence of either a serine or a threonine residue at a specific position near the active site. nih.gov This knowledge, gained through a combination of bioinformatics and experimental validation, allows for the prediction of enzyme function from sequence data alone. Such analyses can help identify organisms or enzymes capable of metabolizing halogenated keto-acids like this compound, which could be relevant for bioremediation or biocatalysis applications. This approach complements traditional enzyme discovery and provides a powerful strategy for understanding the metabolic context of novel or unusual chemical compounds. uni-greifswald.de

Future Research Directions and Unanswered Questions for 2 Keto 3 Bromobutyrate

Exploration of Novel Enzymatic Targets and Metabolic Roles

The primary known utility of 2-keto-3-bromobutyrate is as an inhibitor and chiral probe for pyruvate-specific lyases. However, its structural similarity to endogenous keto acids suggests it may interact with a broader range of enzymes and participate in uncharacterized metabolic pathways.

Future research should focus on systematically screening this compound against diverse enzyme families. The compound's reactive α-keto ester functionality suggests it could be an effective inhibitor for various hydrolases. escholarship.org For instance, other 2-oxoesters have been successfully developed as potent and selective inhibitors of cytosolic group IVA phospholipase A2 (GIVA cPLA2), a serine hydrolase. escholarship.orgnih.gov This opens the possibility that this compound or its derivatives could target other serine or cysteine proteases. escholarship.orgnih.gov

A key study demonstrated that 2-keto-3-deoxygluconate-6-P aldolase (B8822740) from Pseudomonas putida is inactivated by the 2-keto-(3S)-3-bromobutyrate enantiomer, which acts as a pyruvate (B1213749) analog. nih.gov This interaction, which involves competition with pyruvate at the catalytic site, highlights the potential for this compound to target other pyruvate-dependent enzymes. nih.gov Exploring its effect on enzymes involved in central carbon metabolism, where small keto-acids are prevalent, could reveal novel regulatory functions.

Furthermore, the broader metabolic implications of introducing this compound into biological systems are unknown. Related ketone bodies, such as 3-hydroxybutyrate (B1226725), are not just metabolites but also signaling molecules that can regulate gene expression, inflammation, and cellular stress responses. nih.govmdpi.com Investigating whether this compound or its metabolic byproducts have similar signaling roles could uncover new layers of metabolic control.

Table 1: Potential Enzymatic Targets for Future Investigation

| Enzyme Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Pyruvate Lyases | Other aldolases, decarboxylases | Known to be a target; exploring specificity across different lyases is a logical next step. nih.gov |

| Serine Hydrolases | Phospholipases (e.g., GVIA iPLA₂), proteases, esterases | The 2-oxoester moiety is a known reactive group for the active site serine of these enzymes. escholarship.orgnih.gov |

| Cysteine Proteases | Calpains, caspases | α-keto acids and esters are known inhibitors of this class of enzymes. escholarship.orgnih.gov |

| Dehydrogenases | Lactate dehydrogenase, 3-hydroxybutyrate dehydrogenase | Structural similarity to natural substrates suggests potential for competitive inhibition. |

| Kinases | Pyruvate kinase | As a pyruvate analog, it could interfere with substrate binding or regulation. |

Development of Advanced Synthetic Strategies for Complex Analogs

The utility of this compound as a research tool could be greatly enhanced by the creation of a library of structural analogs. Developing advanced synthetic strategies to generate these analogs is a crucial future direction. To date, synthetic descriptions are limited, often focusing on the racemic mixture or specific isotopically labeled versions like (3RS)-[3-³H]bromoketobutyrate. nih.gov

Future synthetic efforts should aim to produce a diverse set of analogs to enable detailed structure-activity relationship (SAR) studies. This would involve modifying the carbon chain length, replacing the bromine with other halogens (fluorine, chlorine, iodine) to modulate reactivity, and introducing other functional groups to alter solubility and cell permeability.

Several modern synthetic methodologies could be adapted for this purpose:

Chemoenzymatic Synthesis : This approach combines the precision of enzymatic reactions with the versatility of organic chemistry. Ene-reductases and alcohol dehydrogenases could be used for stereoselective reductions to create specific chiral centers, a key feature for probing enzyme active sites. researchgate.netresearchgate.net

Ionic Liquid-Supported Synthesis : This strategy can simplify purification and improve reaction conditions. Syntheses starting from precursors like ethyl bromobutyrate could be adapted to an ionic liquid support, facilitating the multi-step construction of more complex analogs. sci-hub.se

Ring-Closing/Ring-Opening Strategies : These methods allow for the construction of functionalized acyclic molecules from cyclic intermediates. A similar strategy has been used to create ω-bromo-3-ketonitriles and could be applied to generate novel keto-acid scaffolds. researchgate.net

Table 2: Proposed Synthetic Strategies for Analog Development

| Synthetic Strategy | Objective | Potential Precursors |

|---|---|---|

| Asymmetric Synthesis | Produce enantiomerically pure (R)- and (S)-analogs to probe enzyme stereoselectivity. | Chiral pool starting materials, asymmetric catalysts. |

| Halogen Exchange | Create analogs with F, Cl, or I to study the effect of the leaving group on enzyme inactivation rates. | 2-ketobutyrate derivatives, halogenating agents. |

| Chain Elongation/Branching | Synthesize analogs with different alkyl chain lengths to probe the steric limits of enzyme active sites. | Ethyl bromobutyrate, Grignard reagents, Wittig reaction. acs.orgcdnsciencepub.com |

| Bio-orthogonal Tagging | Introduce azide (B81097) or alkyne handles for use in activity-based protein profiling (ABPP) and target identification. | Functionalized starting materials, click chemistry reagents. |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, holistic view of the cellular perturbations caused by the compound. plos.org This approach is powerful for identifying not only the primary target but also off-target effects and downstream consequences that constitute the compound's true mechanism of action. frontiersin.org

A proposed research workflow would involve treating a relevant cell line or model organism with this compound and then collecting samples over a time course for multi-omics analysis.

Metabolomics would directly identify the pathways affected by the compound, revealing changes in the levels of pyruvate, lactate, and other central carbon metabolites, as well as tracking the metabolic fate of the compound itself.

Proteomics (specifically, techniques like thermal proteome profiling or activity-based protein profiling) could identify direct protein targets by measuring changes in protein stability or activity.

Transcriptomics would reveal how the cell adapts at the gene expression level, potentially highlighting compensatory pathways or stress responses.

By integrating these datasets using advanced computational tools and machine learning algorithms, researchers can construct comprehensive models of the compound's effects, linking molecular interactions to phenotypic outcomes. arxiv.orgbiorxiv.org This approach is essential for moving beyond a single-target view and understanding the broader network effects within the cell. jisem-journal.com

Table 3: A Multi-Omics Approach to Characterize this compound's Effects

| Omics Layer | Key Data Generated | Biological Question Addressed |

|---|---|---|

| Metabolomics | Levels of endogenous keto-acids, amino acids, TCA cycle intermediates. | Which metabolic pathways are directly perturbed? |

| Proteomics | Changes in protein abundance, post-translational modifications, and thermal stability. | Which proteins directly bind to the compound? What are the downstream effects on protein expression? |

| Transcriptomics | Differential gene expression profiles. | How does the cell transcriptionally respond to treatment? Are stress or adaptive pathways activated? |

| Data Integration | Correlation networks, pathway analysis models. | What is the complete mechanism of action, from molecular target to cellular phenotype? |

Expanding the Utility of this compound as a Biochemical Research Tool

The most significant and immediate opportunity lies in expanding the use of this compound as a specialized biochemical tool. Its established role as a chiral probe provides a strong foundation for broader applications. nih.gov

One key area is in mapping the stereochemical constraints of enzyme active sites. The fact that only the (3S)-enantiomer inactivates 2-keto-3-deoxygluconate-6-P aldolase demonstrates its potential for distinguishing between enzymes that bind substrates in different orientations. nih.gov This can be systematically applied to the vast number of enzymes that utilize small keto-acids as substrates.

Drawing parallels from other fields, non-metabolizable analogs of key metabolites like 2-oxoglutarate have been invaluable as molecular probes to dissect signaling from metabolism. researchgate.net Similarly, this compound can be used to inhibit specific metabolic steps without being consumed, allowing researchers to study the consequences of blocking a particular flux point.

Furthermore, with the addition of a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle via click chemistry), analogs of this compound could be transformed into powerful probes for activity-based protein profiling (ABPP). Such probes would allow for the identification and quantification of target enzyme activities directly in complex biological systems, including cell lysates or even living organisms, helping to uncover novel targets and assess target engagement in situ.

Table 4: Applications of this compound as a Research Tool

| Application | Description | Required Development |

|---|---|---|

| Enzyme Active Site Mapping | Using the (R) and (S) enantiomers to determine the stereochemical preferences of keto-acid binding enzymes. | Reliable asymmetric synthesis of both enantiomers. |

| Metabolic Flux Probing | Acting as a non-metabolizable inhibitor to block specific metabolic pathways and study the resulting metabolic reprogramming. | Validation of its inhibitory effect on key metabolic enzymes in vitro and in vivo. |

| Activity-Based Protein Profiling (ABPP) | Covalently labeling the active sites of target enzymes in a complex proteome for identification via mass spectrometry. | Synthesis of analogs containing bio-orthogonal handles (e.g., alkyne, azide). |

| Target Validation | Using the compound to inhibit a putative enzyme target in a cellular or animal model to confirm its role in a biological process. | Potent and selective analogs with good pharmacokinetic properties. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-keto-3-bromobutyrate in laboratory settings?

- Methodological Answer : Synthesis typically involves bromination of a keto-butyrate precursor using agents like N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization includes adjusting solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions. Intermediate monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product integrity. Similar brominated compounds (e.g., 2-bromobutyric acid) are synthesized with >95% purity using analogous protocols .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Avoid skin/eye contact using nitrile gloves and safety goggles. Work under fume hoods to prevent inhalation of aerosols. Store in airtight, light-resistant containers at 2–8°C to minimize decomposition. Stability assessments should include periodic NMR or HPLC analysis to detect degradation products (e.g., decarboxylation or dehalogenation). Fire hazards require precautions against CO/CO₂ formation, as noted for structurally related brominated acids .

Q. Which analytical techniques are prioritized for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and stereochemistry, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>98%). Mass spectrometry (EI/ESI) confirms molecular weight and fragmentation patterns. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .

Advanced Research Questions

Q. How can contradictions in reaction outcomes involving this compound be systematically resolved?

- Methodological Answer : Apply systematic review principles to compare experimental variables (e.g., solvent polarity, catalyst loading). Meta-analysis tools (e.g., PRISMA frameworks) help identify biases in literature-reported yields or selectivity. Control experiments (e.g., kinetic isotopic effects) isolate electronic vs. steric influences. For example, discrepancies in nucleophilic substitution rates may arise from solvent-dependent stabilization of transition states .

Q. What kinetic parameters are critical for studying this compound’s reactivity in enzyme-mimetic systems?

- Methodological Answer : Use stopped-flow spectrophotometry to measure rate constants (k₁, k₋₁) under varying pH and temperature. Arrhenius plots reveal activation energies, while Hammett correlations quantify electronic effects of substituents. Ensure inert atmosphere (N₂/Ar) to prevent oxidation, as brominated ketones are sensitive to radical-mediated side reactions .

Q. How does the bromine substituent influence this compound’s electronic and steric profiles in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and orbital interactions. Compare with halogenated analogs (e.g., 3-bromo-2-furoic acid) to assess inductive effects on acidity (pKa shifts). Steric hindrance is evaluated via X-ray crystallography or NOE NMR, particularly in chiral resolution studies .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound studies?

- Methodological Answer : Random-effects meta-analysis accounts for variability across studies (e.g., differing reaction scales). Principal Component Analysis (PCA) reduces dimensionality in spectroscopic datasets. For reproducibility, use standardized reporting tools (e.g., COSMOS guidelines) to document synthetic protocols and analytical conditions .

Q. How can researchers design stability studies to predict this compound’s shelf-life under varying storage conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) simulates long-term storage. Monitor degradation via HPLC-UV and identify byproducts via LC-MS. QbD (Quality by Design) principles optimize storage parameters, ensuring compliance with ICH guidelines for lab-scale chemical stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.